1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine
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Overview
Description
1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a sulfonyl group, an azetidine ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the piperidine ring. Common reagents used in these reactions include chlorobenzyl chloride, methoxypiperidine, and sulfonyl chlorides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group or the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-ethoxypiperidine
- 1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-hydroxypiperidine
- 1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methylpiperidine
Uniqueness
1-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group, in particular, may influence the compound’s solubility, stability, and interaction with biological targets, distinguishing it from similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methylsulfonyl]azetidin-3-yl]-4-methoxypiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-22-15-6-8-18(9-7-15)14-10-19(11-14)23(20,21)12-13-4-2-3-5-16(13)17/h2-5,14-15H,6-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDJZZPXBWPUHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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